4-cyclobutylidene-1-(3,4-dimethylbenzenesulfonyl)piperidine
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Overview
Description
4-Cyclobutylidene-1-(3,4-dimethylbenzenesulfonyl)piperidine is a complex organic compound that features a piperidine ring substituted with a cyclobutylidene group and a 3,4-dimethylbenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclobutylidene-1-(3,4-dimethylbenzenesulfonyl)piperidine typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the cyclobutylidene and 3,4-dimethylbenzenesulfonyl groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the cyclobutylidene group via substitution reactions.
Sulfonylation: Attachment of the 3,4-dimethylbenzenesulfonyl group through sulfonylation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Application of purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Cyclobutylidene-1-(3,4-dimethylbenzenesulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Various halides or sulfonates for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
4-Cyclobutylidene-1-(3,4-dimethylbenzenesulfonyl)piperidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-cyclobutylidene-1-(3,4-dimethylbenzenesulfonyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors in biological systems.
Enzyme Inhibition: Inhibition of enzymes involved in various biochemical pathways.
Signal Transduction: Modulation of signal transduction pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 4-Cyclobutylidene-1-(3,4-dimethylphenyl)sulfonylpiperidine
- 1-[3-(3,4-dimethylbenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide
Uniqueness
4-Cyclobutylidene-1-(3,4-dimethylbenzenesulfonyl)piperidine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclobutylidene group and a 3,4-dimethylbenzenesulfonyl group on the piperidine ring sets it apart from other similar compounds, potentially leading to unique interactions and applications in scientific research.
Properties
IUPAC Name |
4-cyclobutylidene-1-(3,4-dimethylphenyl)sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2S/c1-13-6-7-17(12-14(13)2)21(19,20)18-10-8-16(9-11-18)15-4-3-5-15/h6-7,12H,3-5,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPMDZUWILHKHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(=C3CCC3)CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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